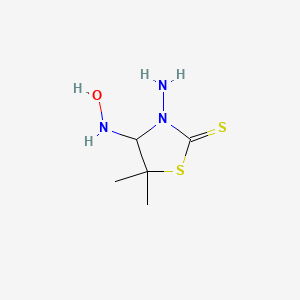

3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione" is a derivative of thiazolidine, which is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms. This particular compound is characterized by the presence of amino and hydroxyamino substituents, as well as dimethyl groups, which may influence its chemical behavior and physical properties.

Synthesis Analysis

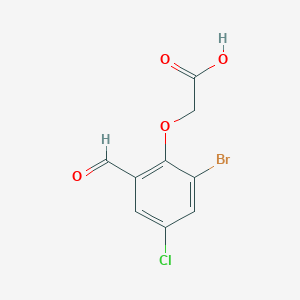

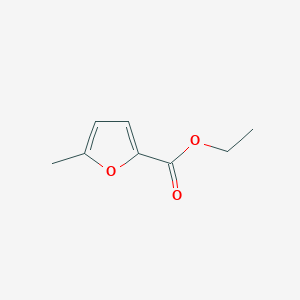

The synthesis of thiazolidine derivatives often involves the reaction of β-hydroxy or β-mercapto α-amino acid esters with aromatic aldehydes. For instance, 2-Aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines were prepared from corresponding α-amino acid ethyl esters containing hydroxyl or mercapto groups in the β-position by fusion with aromatic aldehydes . Although the specific synthesis of "3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione" is not detailed in the provided papers, similar synthetic routes may be applicable.

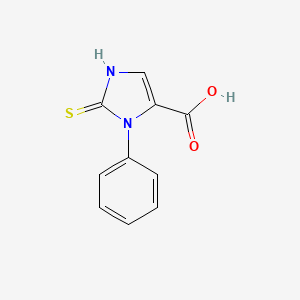

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives can exhibit tautomerism, which is the ability of a chemical compound to exist in two or more interconvertible forms that differ in the position of a proton and the double bond. For example, a study on 5-dimethylaminomethylidene-4-phenylamino-1,3-thiazol-2(5H)-ones showed that these compounds exist solely in the amino tautomeric form in both solid and liquid phases . This suggests that the molecular structure of "3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione" may also exhibit tautomerism, which could be confirmed through spectroscopic studies.

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions. For instance, 4-thiazolidinones were used as key intermediates for the synthesis of various heterocyclic compounds, including 2-arylimino-5-arylidene-4-thiazolidinones, through nucleophilic addition reactions . Additionally, the carbamoylation of hydroxyaminothiazolidine-2-thiones can lead to rearrangements to ureidothiazolidin-2-ones upon heating with a base . These reactions demonstrate the chemical versatility of thiazolidine derivatives and suggest potential reactivity for "3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione".

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives can be influenced by their molecular structure and substituents. For example, the existence of tautomeric forms can affect the compound's spectroscopic characteristics . The presence of amino and hydroxyamino groups in "3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione" may also influence its solubility, acidity, and reactivity. However, specific physical and chemical properties for this compound are not provided in the papers and would require experimental determination.

Wissenschaftliche Forschungsanwendungen

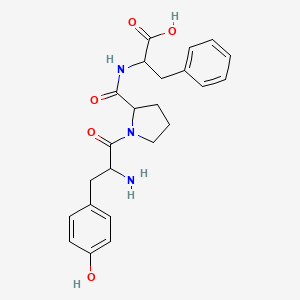

Peptide Synthesis and Analogue Formation

The compound has been used in the synthesis of sulfur-containing peptide analogues via Ugi four-component condensation. This process is significant for creating specific peptide structures with potential applications in drug design and biochemistry (Kintscher & Martens, 1992).

Novel Reaction Pathways

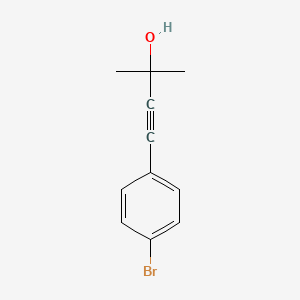

3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione participates in unique chemical reactions, such as transforming into 6-unsubstituted 2,4-diamino-s-triazines under certain conditions, demonstrating its reactivity and potential in organic synthesis (Tanaka et al., 1994).

Structural Analysis and Characterization

In-depth structural analysis has been performed on derivatives of this compound, which are characterized as cyclic N-thiaiminoamides. Such studies are crucial for understanding the molecular geometry and potential applications in various scientific fields (Entenmann, Eckle, & Stezowski, 1978).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It includes information on handling and disposal.

Zukünftige Richtungen

This involves a discussion of potential future research directions. It could include potential applications, modifications to improve its properties, or further studies to understand its behavior.

I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!

Eigenschaften

IUPAC Name |

3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3OS2/c1-5(2)3(7-9)8(6)4(10)11-5/h3,7,9H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWVJAFJRNETBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(C(=S)S1)N)NO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408170 |

Source

|

| Record name | 3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione | |

CAS RN |

112475-86-2 |

Source

|

| Record name | 3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)

![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)